(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone
Overview
Description
AB-PINACA 3-carboxyindazole metabolite: is a synthetic cannabinoid metabolite. It is a derivative of AB-PINACA, a compound that belongs to the indazole family. This metabolite is often used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of AB-PINACA 3-carboxyindazole metabolite involves the hydrolysis of AB-PINACA. The reaction typically occurs under acidic or basic conditions, leading to the formation of the carboxyindazole derivative .
Industrial Production Methods: The process involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Although less common, reduction reactions can also occur, potentially forming reduced indazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Hydroxylated derivatives: Formed through oxidation.
Reduced indazole derivatives: Formed through reduction.
Substituted indazole derivatives: Formed through substitution reactions.
Scientific Research Applications
AB-PINACA 3-carboxyindazole metabolite is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of AB-PINACA 3-carboxyindazole metabolite involves its interaction with cannabinoid receptors, particularly CB1 receptors . The compound exhibits high affinity and full agonist activity at these receptors, leading to various pharmacological effects . The metabolite is also known to produce active phase I metabolites that retain significant activity at CB1 receptors .
Comparison with Similar Compounds
Similar Compounds
5-fluoro AB-PINACA 3-carboxyindazole metabolite: A fluorinated analog with similar properties.
ADB-PINACA: Another synthetic cannabinoid with a similar indazole structure.
Uniqueness: : AB-PINACA 3-carboxyindazole metabolite is unique due to its specific metabolic profile and high affinity for CB1 receptors . Its ability to produce active metabolites that retain significant pharmacological activity sets it apart from other synthetic cannabinoids .
Biological Activity
(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone, also known as (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione, is a chiral compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxazolidine-2,5-dione class, characterized by a unique structure that includes a hydroxybenzyl group. This structure is significant as it suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Property | Details |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 219.23 g/mol |
CAS Number | 3415-08-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds with active sites on target proteins, potentially modulating their activity. The oxazolidine ring contributes to the compound's stability and binding affinity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of oxazolidinones can induce apoptosis in cancer cells and arrest the cell cycle at specific phases.
Case Study:
A study evaluated the cytotoxic effects of oxazolidinone derivatives against several human cancer cell lines (MGC-803, CNE-2, SK-OV-3). The results revealed that certain derivatives exhibited IC values ranging from 3.82 to 17.76 µM, demonstrating potent antiproliferative effects compared to the standard drug cisplatin .
Cell Line | IC (µM) | Selectivity Ratio (Cancer/Normal) |
---|---|---|
MGC-803 | 3.82 | >25 |
CNE-2 | 17.76 | >10 |
SK-OV-3 | 4.66 | >20 |
NCI-H460 | 8.44 | >15 |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Research Findings:
Studies have reported that oxazolidinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition of Staphylococcus aureus biofilm formation .
Structure-Activity Relationship (SAR)
The presence of the hydroxybenzyl group is crucial for enhancing the biological activity of this compound. Modifications to this group can significantly impact the compound's efficacy against targeted biological pathways.
Notable SAR Findings:
- Hydroxy Group: Essential for interaction with biological targets.
- Benzyl Substitution: Variations in substitution patterns can alter potency and selectivity.
Properties
IUPAC Name |
(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCXHWYPWVJDL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472141 | |
Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187332-12-3 | |
Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.